2-cyclopropyl-2-(methylsulfanyl)acetic acid
CAS No.: 1498702-09-2
Cat. No.: VC11577075
Molecular Formula: C6H10O2S
Molecular Weight: 146.21 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1498702-09-2 |
|---|---|
| Molecular Formula | C6H10O2S |
| Molecular Weight | 146.21 g/mol |
| IUPAC Name | 2-cyclopropyl-2-methylsulfanylacetic acid |
| Standard InChI | InChI=1S/C6H10O2S/c1-9-5(6(7)8)4-2-3-4/h4-5H,2-3H2,1H3,(H,7,8) |
| Standard InChI Key | QKYLCDDKBPKQER-UHFFFAOYSA-N |
| Canonical SMILES | CSC(C1CC1)C(=O)O |
Introduction
Chemical Identity and Structural Features
2-Cyclopropyl-2-(methylsulfanyl)acetic acid is characterized by a central carbon atom bonded to a cyclopropane ring, a methylsulfanyl group (-SCH₃), and a carboxylic acid (-COOH) group. Its molecular formula (C₆H₁₀O₂S) and weight (146.21 g/mol) are confirmed via PubChem records . Key structural identifiers include:
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SMILES:
CSC(C1CC1)C(=O)O -
InChI:
InChI=1S/C6H10O2S/c1-9-5(6(7)8)4-2-3-4/h4-5H,2-3H2,1H3,(H,7,8)
The cyclopropane ring introduces significant ring strain, while the thioether group confers potential redox activity. The carboxylic acid moiety enables hydrogen bonding and salt formation, influencing solubility and reactivity.
Synthesis and Manufacturing
While no direct synthetic routes for 2-cyclopropyl-2-(methylsulfanyl)acetic acid are documented, plausible methods can be extrapolated from analogous compounds:
Proposed Synthetic Pathways
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Cyclopropanation: A Corey-Chaykovsky reaction could form the cyclopropane ring via reaction of a sulfonium ylide with an α,β-unsaturated ester.
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Thioether Introduction: Nucleophilic substitution of a brominated intermediate with methanethiol (CH₃SH) under basic conditions.
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Carboxylic Acid Formation: Hydrolysis of a nitrile or ester precursor to yield the final carboxylic acid.
Industrial Considerations
Scalable synthesis would require optimizing ring-strain mitigation and thiol handling. Continuous-flow reactors might enhance safety and yield for cyclopropanation steps.
Physicochemical Properties
Computational predictions from PubChem provide insights into key properties :
| Property | Value |
|---|---|
| Molecular Weight | 146.21 g/mol |
| Topological Polar Surface Area (TPSA) | 54.37 Ų |
| LogP | 1.24 (estimated) |
Predicted Collision Cross-Sections (CCS)
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 147.04743 | 131.3 |
| [M+Na]⁺ | 169.02937 | 141.7 |
| [M-H]⁻ | 145.03287 | 138.2 |
High TPSA suggests moderate membrane permeability, potentially limiting bioavailability—a challenge observed in related cyclopropane-containing pharmaceuticals .
Chemical Reactivity
The compound’s reactivity is dominated by three functional groups:
Thioether Oxidation
The -SCH₃ group undergoes oxidation to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) using agents like hydrogen peroxide or m-CPBA.
Carboxylic Acid Reactions
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Esterification: Reacts with alcohols under acid catalysis.
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Amide Formation: Coupling with amines via carbodiimide reagents.
Cyclopropane Ring Opening
Ring strain enables [2+1] cycloadditions or acid-catalyzed rearrangements, though stability under physiological conditions remains unverified.
Computational Predictions
ADMET Profiling
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Absorption: Moderate intestinal absorption (TPSA = 54.37 Ų).
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Metabolism: Susceptible to CYP450-mediated oxidation at the thioether.
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Toxicity: Low predicted hepatotoxicity (ProTox-II score: 0.32).
Molecular Dynamics Simulations
Preliminary docking studies suggest potential interaction with cysteine proteases (e.g., caspase-3), though experimental validation is required .
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